molecular formula C10H11N3O3 B1597457 Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 99056-35-6

Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1597457
CAS No.: 99056-35-6
M. Wt: 221.21 g/mol
InChI Key: NFRGFILWUWNCOQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Pyrazolo[1,5-a]pyrimidine backbone: A fused pyrazole-pyrimidine system with partial saturation at positions 4 and 7 (4,7-dihydro).
  • Substituents: 2-Methyl group: Enhances steric bulk and lipophilicity. 6-Ethoxy carboxylate: Provides ester functionality for solubility modulation and metabolic stability. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-8-4-6(2)12-13(8)9(7)14/h4-5,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGFILWUWNCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371370
Record name Ethyl 2-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99056-35-6
Record name Ethyl 2-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Approach Using Pyrazole Derivatives and 1,3-Diketones

One of the established methods involves the condensation of pyrazole derivatives with 1,3-diketones in acidic media:

  • Procedure : A solution of pyrazole derivatives (1 mmol) in acetic acid (20 mL) is treated with 1,3-diketones (2 mmol) and a catalytic drop of concentrated sulfuric acid. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up : Ice-water is added to precipitate the product, which is then filtered, washed with cold water, and dried.

  • Outcome : This method yields 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives, including the target compound, in high yields ranging from 87% to 95%.

  • Example : The synthesis of 7-oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile was achieved with an 89% yield and characterized by melting point and IR spectroscopy.

This approach is straightforward but typically requires acidic conditions and organic solvents.

Biginelli-Type Multicomponent Reaction

The Biginelli-type condensation reaction has been adapted for synthesizing related pyrazolo[1,5-a]pyrimidine carboxylates:

  • Reactants : 5-Amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds.

  • Conditions : The reaction is performed in boiling dimethylformamide (DMF) without catalysts, simplifying the process and avoiding metal contamination.

  • Mechanism : This multicomponent reaction facilitates the formation of the heterocyclic core by sequential condensation and cyclization steps.

  • Advantages : The method offers a catalyst-free environment and can be tuned for various substituents on the pyrazole ring.

  • Applications : This method is useful for synthesizing ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate and its analogs with diverse functional groups.

Green Synthetic Strategy Using Aminopyrazoles and Alkynes Assisted by Potassium Hydrogen Sulfate (KHSO4) in Aqueous Media Under Ultrasound Irradiation

A novel and environmentally friendly synthetic route has been developed recently, focusing on green chemistry principles:

  • Reactants : Aminopyrazoles (such as 3-amino-1H-pyrazoles) react with symmetric or non-symmetric alkynes, including ethyl propiolate.

  • Catalyst and Medium : Potassium hydrogen sulfate (KHSO4) acts as a catalyst in aqueous ethanol, minimizing the use of toxic organic solvents.

  • Energy Input : Ultrasound irradiation is employed to enhance reaction rates and yields by promoting efficient mixing and activation under mild conditions.

  • Reaction Conditions : The reaction proceeds at room temperature or mild heating, significantly reducing energy consumption.

  • Yields and Efficiency : This method provides good to excellent yields of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, including this compound, typically in the range of 70-90%.

  • Advantages : This approach is sustainable, avoids harsh reagents, and is compatible with a variety of substituents on the aminopyrazole and alkyne components.

  • Analytical Confirmation : Products are characterized by ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry to confirm structure and purity.

Comparative Table of Preparation Methods

Method Key Reactants Conditions Catalyst/Medium Yield (%) Advantages Limitations
Classical Condensation with 1,3-Diketones Pyrazole derivatives + 1,3-diketones Acetic acid, room temp Concentrated H2SO4 87-95 High yield, simple setup Use of strong acid, organic solvent
Biginelli-Type Multicomponent Reaction 5-Amino-3-arylpyrazole-4-carbonitriles + aldehydes + 1,3-dicarbonyls Boiling DMF Catalyst-free Moderate to High Catalyst-free, versatile High boiling solvent, longer time
Green Ultrasound-Assisted Synthesis Aminopyrazoles + symmetric/non-symmetric alkynes Aqueous ethanol, ultrasound KHSO4 70-90 Eco-friendly, mild conditions, fast Requires ultrasound equipment

Detailed Research Findings and Notes

  • The classical acid-catalyzed condensation method remains a reliable approach for preparing pyrazolo[1,5-a]pyrimidine derivatives with excellent yields and straightforward purification.

  • The Biginelli-type reaction offers a catalyst-free alternative, reducing metal contamination and simplifying the reaction setup, particularly useful for synthesizing carboxylate derivatives like this compound.

  • The green synthetic strategy employing KHSO4 and ultrasound irradiation represents a significant advancement in sustainable chemistry, combining aqueous media, non-toxic catalysts, and energy-efficient activation to produce the target compound with good yields and reduced environmental impact.

  • Ultrasonic irradiation enhances reaction kinetics by cavitation effects, improving mass transfer and enabling reactions under milder conditions and shorter times compared to conventional heating.

  • The choice of alkyne (e.g., ethyl propiolate) in the green synthesis allows direct incorporation of the ethyl ester functionality, streamlining the synthesis of the ethyl carboxylate derivative.

  • Spectroscopic data (NMR, IR, MS) confirm the structure and purity of the synthesized compounds, ensuring reproducibility and reliability of the methods.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazolopyrimidines.

Scientific Research Applications

Ethyl 2-methyl-7-oxo-4,7-dihydropyrimidine-6-carboxylate has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 29274-18-8)
  • Structural Difference : Lacks the 2-methyl group present in the target compound.
  • However, this may decrease metabolic stability compared to the methylated analogue .
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (Compounds 178d/f)
  • Structural Features: 4,5-Dihydro core (vs. 4,7-dihydro) with a phenylamino group at position 2.
  • Biological Activity : Demonstrated antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile substituents on the aryl group enhanced activity .

Triazolo[1,5-a]pyrimidine Derivatives

Ethyl 2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Structural Difference : Triazole ring replaces pyrazole, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Regioselective synthesis via three-component reactions under ionic or acidic conditions .
  • Activity: Triazolo derivatives (e.g., 12m in ) target CB2 cannabinoid receptors, with substituents like diallylamino or morpholino influencing receptor affinity .
Ethyl 4,7-dihydro-7-oxo-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12f)
  • Substituents : p-Tolyl group at position 2.
  • Properties : Melting point (268°C) and NMR shifts (δ 8.41 ppm for aromatic protons) suggest increased rigidity compared to the target compound .

Tetrazolo[1,5-a]pyrimidine Derivatives

Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Structural Features : Tetrazole ring fused to pyrimidine, with a bromophenyl and trifluoromethyl group.
  • Conformation : X-ray analysis revealed a flattened envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°), similar to the target compound’s dihydro ring .
  • Crystal Packing : Stabilized by N–H⋯N hydrogen bonds, a feature shared with pyrazolo derivatives .

Other Heterocyclic Analogues

3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • Structural Difference : Carboxylic acid at position 6 (vs. ethyl ester) and 4-methoxyphenyl at position 3.
  • Implications : The carboxylic acid improves water solubility but may reduce cell permeability compared to the ester .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Substituents Biological Activity
Target Compound 2-Me, 6-COOEt, 7-O Unknown (predicted metabolic stability)
Ethyl 2-(phenylamino)-4,5-dihydro 2-PhNH, 4,5-dihydro Antitumor (HepG2, MCF-7)
12m (Triazolo) 2-Diallylamino CB2 receptor modulation
Tetrazolo Derivative 5-CF3, 7-BrPh Structural stability via hydrogen bonds

Physicochemical Properties

  • Melting Points : Triazolo derivatives (240–300°C) generally higher than pyrazolo analogues due to increased ring rigidity .
  • Solubility : Ethyl esters (logP ~2–3) balance lipophilicity and solubility better than carboxylic acids (logP <1) .

Biological Activity

Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 99056-35-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C₁₀H₁₁N₃O₃
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 99056-35-6

Biological Activities

This compound belongs to a class of compounds known for various pharmacological properties. The following sections detail its notable biological activities:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, a study synthesized multiple derivatives and found that compounds similar to ethyl 2-methyl-7-oxo exhibited potent antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans .

CompoundActivityMinimum Inhibitory Concentration (MIC)
Ethyl 2-methyl-7-oxoAntibacterial< 50 µM
Ethyl 2-methyl-7-oxoAntifungal< 25 µM

2. Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory properties. A study indicated that these compounds could inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. The compound demonstrated IC50 values ranging from 4.8 to 30.1 µM depending on the specific derivative tested .

3. Enzyme Inhibition

Ethyl 2-methyl-7-oxo has shown potential as an enzyme inhibitor in various biochemical pathways. Specifically, it has been identified as a selective inhibitor for cyclooxygenases (COX), which are key enzymes in the inflammatory process .

Enzyme TargetInhibition TypeIC50 Value
COX-1Selective< 50 µM
COX-2Selective< 30 µM

4. Anticancer Potential

Research has also highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been implicated in the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, ethyl 2-methyl-7-oxo was tested against a panel of bacterial strains. Results indicated a dose-dependent response with significant inhibition observed at concentrations below 50 µM. This suggests its potential utility in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory action of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with ethyl 2-methyl-7-oxo significantly reduced pro-inflammatory cytokine production, highlighting its therapeutic potential in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

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